AChE/BChE-IN-15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AChE/BChE-IN-15 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, which plays a crucial role in neurotransmission. Inhibiting these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .

Métodos De Preparación

The synthesis of AChE/BChE-IN-15 involves several steps. One common method includes the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Análisis De Reacciones Químicas

AChE/BChE-IN-15 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Aplicaciones Científicas De Investigación

AChE/BChE-IN-15 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Researchers use it to understand the role of acetylcholinesterase and butyrylcholinesterase in various biological processes.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

Mecanismo De Acción

AChE/BChE-IN-15 exerts its effects by binding to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active sites of these enzymes, and the pathways involved are primarily related to cholinergic neurotransmission .

Comparación Con Compuestos Similares

AChE/BChE-IN-15 is unique in its high selectivity and potency as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor with applications in treating dementia.

Galantamine: A compound that inhibits acetylcholinesterase and is used for cognitive enhancement in Alzheimer’s patients

This compound stands out due to its balanced inhibition of both enzymes, making it a promising candidate for further research and development .

Propiedades

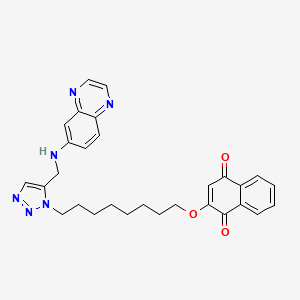

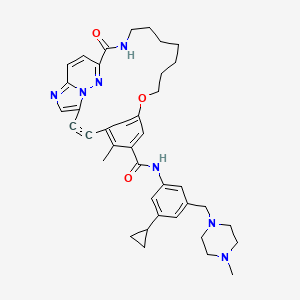

Fórmula molecular |

C29H30N6O3 |

|---|---|

Peso molecular |

510.6 g/mol |

Nombre IUPAC |

2-[8-[5-[(quinoxalin-6-ylamino)methyl]triazol-1-yl]octoxy]naphthalene-1,4-dione |

InChI |

InChI=1S/C29H30N6O3/c36-27-18-28(29(37)24-10-6-5-9-23(24)27)38-16-8-4-2-1-3-7-15-35-22(20-33-34-35)19-32-21-11-12-25-26(17-21)31-14-13-30-25/h5-6,9-14,17-18,20,32H,1-4,7-8,15-16,19H2 |

Clave InChI |

TYBCZUGWWXXWSV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)OCCCCCCCCN3C(=CN=N3)CNC4=CC5=NC=CN=C5C=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)

![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)